molecular formula C11H20N2 B12577961 6-Methyloctahydro-1,4-ethanoquinoxaline CAS No. 306768-15-0

6-Methyloctahydro-1,4-ethanoquinoxaline

Cat. No.: B12577961
CAS No.: 306768-15-0
M. Wt: 180.29 g/mol
InChI Key: JWAPEQMZRFCXDF-UHFFFAOYSA-N
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Description

6-Methyloctahydro-1,4-ethanoquinoxaline is a chemical compound with the molecular formula C11H20N2 It is a derivative of quinoxaline, a class of nitrogen-containing heterocyclic compounds This compound is known for its unique structure, which includes a fused bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyloctahydro-1,4-ethanoquinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of 5-(bromomethyl)cycloheptene with tributyltin hydride, which leads to the formation of bicyclo[3.2.1]octane derivatives . This reaction is carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methyloctahydro-1,4-ethanoquinoxaline undergoes various chemical reactions, including:

    Reduction: Reduction reactions typically involve the addition of hydrogen atoms, often using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

6-Methyloctahydro-1,4-ethanoquinoxaline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for treating infectious diseases and cancer.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Methyloctahydro-1,4-ethanoquinoxaline involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives are known to inhibit certain enzymes and interfere with cellular processes, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

6-Methyloctahydro-1,4-ethanoquinoxaline can be compared with other similar compounds, such as:

Properties

CAS No.

306768-15-0

Molecular Formula

C11H20N2

Molecular Weight

180.29 g/mol

IUPAC Name

4-methyl-1,8-diazatricyclo[6.2.2.02,7]dodecane

InChI

InChI=1S/C11H20N2/c1-9-2-3-10-11(8-9)13-6-4-12(10)5-7-13/h9-11H,2-8H2,1H3

InChI Key

JWAPEQMZRFCXDF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(C1)N3CCN2CC3

Origin of Product

United States

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